(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone hydrochloride

Description

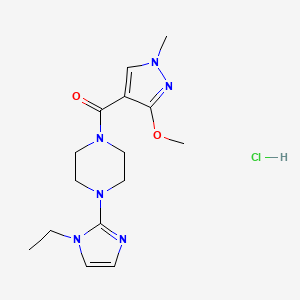

The compound (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone hydrochloride is a piperazine-based hybrid molecule featuring a methoxy-substituted pyrazole and an ethyl-imidazole moiety. Its hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications. The ethyl group on the imidazole ring and the methoxy-methyl substitution on the pyrazole likely influence steric and electronic interactions with biological targets, such as enzymes or receptors involved in microbial proliferation .

Properties

IUPAC Name |

[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O2.ClH/c1-4-19-6-5-16-15(19)21-9-7-20(8-10-21)14(22)12-11-18(2)17-13(12)23-3;/h5-6,11H,4,7-10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJSRSWPCPTFFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CN(N=C3OC)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone hydrochloride, often referred to as a derivative of imidazole and pyrazole, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to synthesize existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes:

- An imidazole ring

- A piperazine moiety

- A methoxy-substituted pyrazole

This combination is hypothesized to contribute to its biological activity through various mechanisms.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of this compound against several cancer cell lines. The following table summarizes key findings from in vitro studies:

The biological activity of the compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to activate caspases, which are crucial for the execution phase of apoptosis. This was particularly evident in breast cancer cell lines where a significant increase in apoptotic cells was observed.

- Cell Cycle Arrest : In cervical cancer cells, the compound caused G2/M phase arrest, leading to inhibited proliferation.

- ROS Generation : In lung cancer cells, the compound induced reactive oxygen species (ROS), contributing to oxidative stress and subsequent cell death.

Structure-Activity Relationship (SAR)

The structure of the compound plays a critical role in its biological activity. Key observations include:

- The presence of the methoxy group on the pyrazole enhances lipophilicity, improving cellular uptake.

- The imidazole and piperazine rings are essential for interacting with specific biological targets, such as kinases involved in cancer progression.

Research indicates that modifications in these groups can lead to increased potency or altered selectivity towards different cancer types.

Case Studies

A notable study by Liaras et al. explored various derivatives of imidazole and their anticancer properties. The findings indicated that compounds with similar structural motifs exhibited varying degrees of cytotoxicity depending on their substituents, reinforcing the importance of SAR in drug design .

Scientific Research Applications

Chemical Structure and Synthesis

This compound features a complex structure that includes an imidazole ring, a piperazine ring, and a methanone group. The synthesis typically involves:

- Starting Materials : 1-Ethyl-1H-imidazole and piperazine.

- Reagents : Methanone and appropriate solvents like dichloromethane or ethanol.

- Catalysts : Transition metal catalysts such as palladium on carbon.

- Conditions : Reflux conditions to ensure complete reaction.

The final product is often purified using recrystallization or chromatography techniques.

Anticancer Activity

Research indicates that compounds with imidazole and pyrazole moieties exhibit significant anticancer properties. The mechanism of action often involves:

- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : They may inhibit cell proliferation by interfering with the cell cycle.

Several studies have demonstrated the efficacy of similar compounds against various cancer cell lines, suggesting that this compound could be a promising candidate for further development in cancer therapy .

Neuropharmacological Effects

The interaction of this compound with serotonin receptors is crucial for its potential use in treating mood disorders. Key points include:

- Serotonin Receptor Modulation : It may interact with receptors such as 5-HT1A, 5-HT1B, and 5-HT1D, which are involved in mood regulation.

- Potential as Antidepressants : By enhancing serotonergic signaling, it could serve as a basis for developing new antidepressants and anxiolytics .

Antimicrobial Properties

Imidazole-containing compounds are known for their antimicrobial activity against various pathogens. Notable findings include:

- Inhibition of Pathogen Growth : Studies have shown effectiveness against bacteria like Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : The antimicrobial effect is likely due to the binding of the compound to specific microbial targets, disrupting their function .

Comparative Analysis of Biological Activities

| Activity | Mechanism | Target Pathogens/Conditions |

|---|---|---|

| Anticancer | Induces apoptosis; cell cycle arrest | Various cancer cell lines |

| Neuropharmacological | Modulates serotonin receptors | Mood disorders |

| Antimicrobial | Inhibits growth of bacteria | Staphylococcus aureus, E. coli |

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

- Anticancer Studies : A study on indole-pyrazole hybrids showed potent anticancer activity against multiple cancer cell lines, suggesting that hybridization strategies can enhance therapeutic effects .

- Neuropharmacological Research : Research indicates that piperazine derivatives can effectively modulate neurotransmitter systems, leading to improved outcomes in depression models .

- Antimicrobial Investigations : Various studies highlight the effectiveness of imidazole derivatives against resistant bacterial strains, emphasizing their potential role in developing new antibiotics .

Comparison with Similar Compounds

Piperazine-Imidazole Derivatives

- Compound 10c (): Features a benzyl-methyl-nitroimidazole-piperazine core linked to a triazole-methoxyphenyl group. The nitroimidazole moiety is associated with antiparasitic and antibacterial activity, while the triazole enhances metabolic stability.

- Ketoconazole Derivative (): Contains a dichlorophenyl-dioxolane-imidazole-piperazine structure. The chlorine substituents enhance lipophilicity, favoring fungal cytochrome P450 inhibition. In contrast, the target compound’s methoxy and methyl groups may reduce toxicity while maintaining moderate lipophilicity (predicted logP ~2.5) for balanced absorption .

Pyrazole-Containing Analogues

Pyrazole rings are common in COX-2 inhibitors and kinase modulators. The 3-methoxy-1-methyl substitution in the target compound may mimic natural ligands, such as flavonoid catechins (unrelated to the target but referenced in ), by engaging in hydrogen bonding with biological targets .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The target compound’s hydrochloride salt improves solubility over neutral analogues, critical for intravenous formulations.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone hydrochloride, and how are reaction conditions optimized?

- Answer : Synthesis involves multi-step organic reactions, typically starting with coupling of piperazine, imidazole, and pyrazole precursors. Key steps include:

- Nucleophilic substitution to attach the ethyl group to the imidazole ring.

- Amide bond formation between the piperazine and pyrazole moieties using coupling reagents (e.g., EDC/HOBt).

- Salt formation with hydrochloric acid to improve solubility.

Optimization requires precise control of temperature (e.g., 0–5°C for imidazole alkylation), solvent polarity (e.g., DMF for amidation), and reaction time (monitored via TLC/HPLC). Yields >70% are achievable with dropwise addition of reagents and inert atmospheres .

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

- Answer :

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of substituents (e.g., ethyl group at N1 of imidazole vs. N3). Key peaks:

- Imidazole protons: δ 7.2–7.5 ppm (aromatic).

- Piperazine CH2 groups: δ 2.5–3.5 ppm.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 376.2).

- X-ray crystallography (if crystals form) resolves 3D conformation, critical for docking studies .

Q. How does the hydrochloride salt form influence solubility and stability in pharmacological studies?

- Answer : The hydrochloride salt enhances aqueous solubility (>50 mg/mL in PBS) by ionizing the piperazine nitrogen. Stability studies (pH 7.4, 37°C) show >90% integrity over 24 hours. Hydrolysis risks at extremes (pH <3 or >10) require buffered formulations .

Advanced Research Questions

Q. What strategies resolve structural ambiguities in analogs with similar piperazine-imidazole scaffolds?

- Answer :

- Isotopic labeling (e.g., 13C at the piperazine N) tracks bond formation during synthesis.

- Density Functional Theory (DFT) predicts electronic environments, distinguishing substituent effects on reactivity.

- 2D NMR (COSY, NOESY) identifies spatial proximity of ethyl and methoxy groups, resolving regioisomerism .

Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be reconciled?

- Answer : Discrepancies often arise from:

- Metabolic instability : Hepatic CYP450 enzymes (e.g., CYP3A4) may rapidly degrade the compound in vivo. Use microsomal assays to identify metabolites.

- Plasma protein binding : High binding (>95%) reduces free drug concentration. Adjust dosing regimens using pharmacokinetic modeling .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., GPCRs)?

- Answer :

- Molecular docking (AutoDock Vina) screens against GPCR libraries, prioritizing targets like histamine H1/H4 receptors.

- Molecular Dynamics (MD) simulations (e.g., GROMACS) assess binding stability (RMSD <2 Å over 100 ns).

- Free energy calculations (MM-PBSA) quantify binding affinity (ΔG < -8 kcal/mol suggests strong interaction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.